molecular formula C12H17BN2O3 B11784698 3-Amino-5-(piperidinocarbonyl)phenylboronic acid

3-Amino-5-(piperidinocarbonyl)phenylboronic acid

Cat. No.: B11784698
M. Wt: 248.09 g/mol
InChI Key: KIDYBWZPMWBKDJ-UHFFFAOYSA-N
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Description

3-Amino-5-(piperidinocarbonyl)phenylboronic acid is a boronic acid derivative with the molecular formula C12H17BN2O3 and a molecular weight of 248.09 g/mol . This compound is characterized by the presence of an amino group, a piperidinocarbonyl group, and a boronic acid moiety attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(piperidinocarbonyl)phenylboronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated synthesis platforms to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(piperidinocarbonyl)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-5-(piperidinocarbonyl)phenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-Amino-5-(piperidinocarbonyl)phenylboronic acid involves its interaction with molecular targets through its boronic acid moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The compound’s amino and piperidinocarbonyl groups further enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the amino and piperidinocarbonyl groups, making it less versatile in certain applications.

    4-Amino-3-(piperidinocarbonyl)phenylboronic Acid: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

    3-Amino-4-(piperidinocarbonyl)phenylboronic Acid: Another isomer with distinct properties and uses.

Uniqueness

3-Amino-5-(piperidinocarbonyl)phenylboronic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of functional groups makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C12H17BN2O3

Molecular Weight

248.09 g/mol

IUPAC Name

[3-amino-5-(piperidine-1-carbonyl)phenyl]boronic acid

InChI

InChI=1S/C12H17BN2O3/c14-11-7-9(6-10(8-11)13(17)18)12(16)15-4-2-1-3-5-15/h6-8,17-18H,1-5,14H2

InChI Key

KIDYBWZPMWBKDJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)N)C(=O)N2CCCCC2)(O)O

Origin of Product

United States

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